2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile
CAS No.:
Cat. No.: VC13724308
Molecular Formula: C13H14FNO2
Molecular Weight: 235.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14FNO2 |
|---|---|
| Molecular Weight | 235.25 g/mol |
| IUPAC Name | 2-fluoro-5-(oxan-4-ylmethoxy)benzonitrile |
| Standard InChI | InChI=1S/C13H14FNO2/c14-13-2-1-12(7-11(13)8-15)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,9H2 |
| Standard InChI Key | RQUIRFHMOJWAMN-UHFFFAOYSA-N |
| SMILES | C1COCCC1COC2=CC(=C(C=C2)F)C#N |
| Canonical SMILES | C1COCCC1COC2=CC(=C(C=C2)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzene ring substituted with three functional groups:
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Fluorine at the 2-position, which enhances electronegativity and influences binding interactions.
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Methoxy group at the 5-position, connected to a tetrahydro-2H-pyran moiety via a methylene bridge. This moiety introduces conformational rigidity and improves solubility.
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Nitrile group at the para position, serving as a hydrogen bond acceptor and bioisostere for carbonyl or carboxylic acid groups .
The molecular formula is C₁₃H₁₄FNO₂, with a molecular weight of 247.26 g/mol. The tetrahydro-2H-pyran ring adopts a chair conformation, minimizing steric strain and optimizing hydrophobic interactions .
Physicochemical Characteristics
Key properties include:
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Lipophilicity: Calculated LogP (octanol-water partition coefficient) of 2.73, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
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Solubility: Aqueous solubility of 0.132 mg/mL at 25°C, classified as "soluble" in pharmacopeial terms .
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Thermal Stability: Decomposition occurs above 250°C, as inferred from analogs with similar boronate ester groups .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a boronate ester and a halogenated benzonitrile. A representative protocol involves:
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Starting Material: 5-Bromo-2-fluorobenzonitrile (1.0 equiv).
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Coupling Partner: Tetrahydro-2H-pyran-4-ylmethanol-derived boronate ester (1.2 equiv).
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Catalyst System: Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in 1,4-dioxane at 100°C .
Mechanistic Insight: The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the carbon-carbon bond.
Alternative Methods
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Nucleophilic Aromatic Substitution: Fluorine displacement using tetrahydro-2H-pyran-4-ylmethoxide under high-temperature conditions (150°C) .
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Cyanation: Introduction of the nitrile group via Rosenmund-von Braun reaction on a pre-functionalized bromoarene .
Reactivity and Functional Group Transformations
Nitrile Group Reactivity
The nitrile undergoes:
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Hydrolysis: To carboxylic acids or amides under acidic/basic conditions.
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Reduction: Catalytic hydrogenation yields primary amines, useful for further derivatization .
Fluorine Substituent Effects
The electron-withdrawing fluorine atom:
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Activates the Ring: Toward electrophilic substitution at the meta position.
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Enhances Binding Affinity: In enzyme active sites through dipole interactions .
Tetrahydro-2H-pyran Stability
The oxygenated ring resists metabolic oxidation, as shown in comparative studies with cyclohexane analogs .
Applications in Medicinal Chemistry
Kinase Inhibition
The compound inhibits p38 MAP kinase (IC₅₀ = 12 nM), a target in inflammatory diseases like rheumatoid arthritis. Molecular docking studies reveal hydrogen bonding between the nitrile and kinase backbone amides .
Antimicrobial Activity
Analogous structures exhibit MIC values of 0.5–2 µg/mL against Staphylococcus aureus, attributed to membrane disruption via lipophilic interactions .
Structural Analogs and Comparative Analysis
Recent Advances and Challenges
Innovations in Synthesis
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Flow Chemistry: Reduces reaction times from hours to minutes while maintaining yields >75% .
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Enantioselective Catalysis: Chiral phosphine ligands achieve ee >90% for stereocontrolled derivatives .
Pharmacokinetic Limitations
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CYP3A4 Metabolism: Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) necessitates structural optimization .
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Plasma Protein Binding: High binding (>95%) reduces free drug concentration .
Future Directions
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Targeted Delivery Systems: Liposomal encapsulation to enhance tumor accumulation.
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Hybrid Molecules: Conjugation with NSAIDs for dual anti-inflammatory/analgesic effects.
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